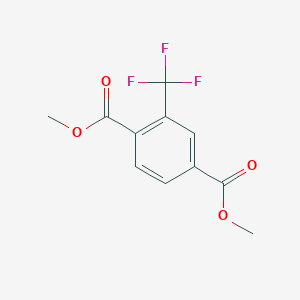
Dimethyl 2-(trifluoromethyl)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of terephthalic acid, where two methyl groups and a trifluoromethyl group are attached to the aromatic ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-(trifluoromethyl)terephthalate can be synthesized through several methods. One common approach involves the esterification of 2-(trifluoromethyl)terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves a multi-step processThe final step involves esterification with methanol to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-(trifluoromethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Produces 2-(trifluoromethyl)terephthalic acid.
Reduction: Yields this compound alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl 2-(trifluoromethyl)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which dimethyl 2-(trifluoromethyl)terephthalate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in biological systems .
Comparaison Avec Des Composés Similaires
Dimethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Dimethyl isophthalate: Has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior.
Dimethyl phthalate: Another phthalate ester with distinct properties due to the absence of the trifluoromethyl group.
Uniqueness: Dimethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C11H9F3O4 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
dimethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)6-3-4-7(10(16)18-2)8(5-6)11(12,13)14/h3-5H,1-2H3 |
Clé InChI |
VFNKVFZDXKCZOM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


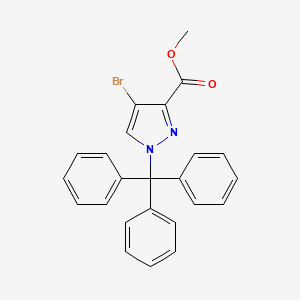
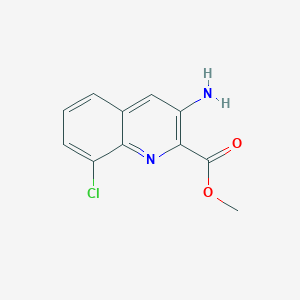
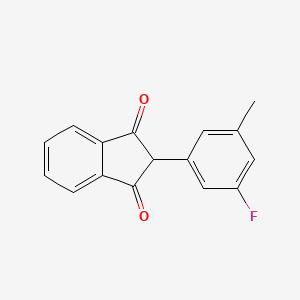
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
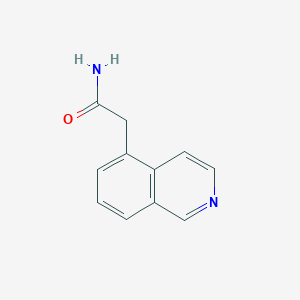
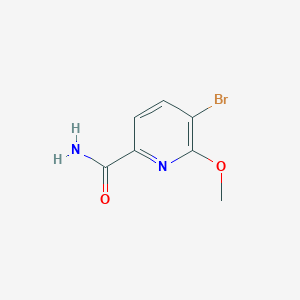
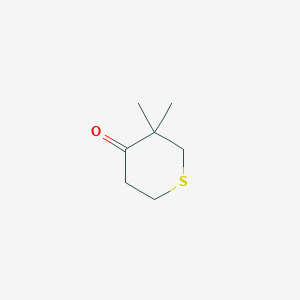
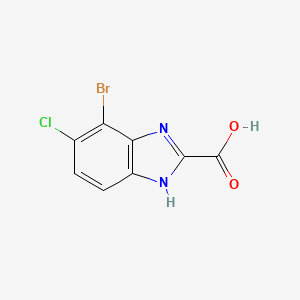
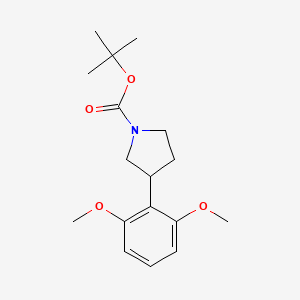
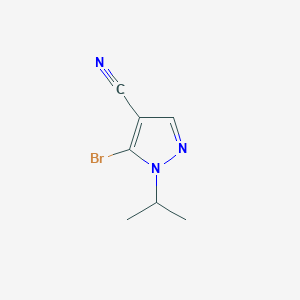
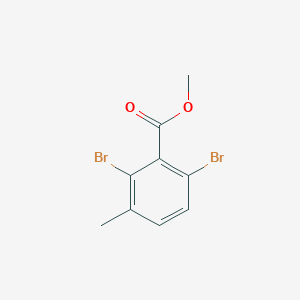
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
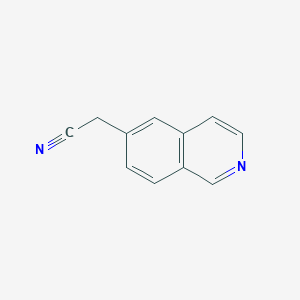
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
